Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 4-methylbenzamido group at the 2-position and an ethyl ester at the 6-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, conferring unique electronic and steric properties. This compound is synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the bromination of ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6) followed by amidation .
Properties
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-23-17(22)13-8-9-14-15(10-13)24-18(19-14)20-16(21)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRJRVVXYQZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromo-4-methylbenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .
Chemical Reactions Analysis
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new drugs with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of benzothiazole derivatives is a critical site for modulating biological activity. Key analogs and their substituents include:
Key Observations:
- Amide vs. Piperazine Groups : The 4-methylbenzamido group in the target compound may enhance hydrogen bonding with target proteins compared to the bulkier Boc-piperazine, which improves solubility but may reduce membrane permeability .
- Amino-Pyridinylmethoxy Substituents: These groups in DNA gyrase inhibitors enhance target binding via π-π stacking and hydrogen bonding, suggesting that the target compound’s benzamido group could offer similar interactions .
- Chloro Substituents : Smaller, electron-withdrawing groups like chloro facilitate further functionalization but lack the hydrogen-bonding capacity of amides .
Ester Group Modifications
The 6-carboxylate ester influences lipophilicity and metabolic stability:
Key Observations:
- Ethyl vs.
- 4-Methoxybenzyl Esters : Bulky esters like 4-methoxybenzyl enhance stability but may reduce bioavailability due to steric hindrance .
Biological Activity
Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and research applications.
This compound plays a crucial role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter the overall metabolic flux within cells.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | Approximately 319.35 g/mol |
| Solubility | Soluble in organic solvents like ethanol and methanol |
| Stability | Stable under standard laboratory conditions |
Cellular Effects
The compound exhibits significant effects on various cell types and processes. It influences cell signaling pathways related to cell proliferation and apoptosis . Research indicates that it can induce apoptosis in cancer cells while promoting cell survival in normal cells, highlighting its potential as a therapeutic agent.
The molecular mechanism involves binding to target biomolecules, leading to enzyme inhibition or activation. For instance, it interacts with enzymes such as cytochrome P450, which is critical for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs.
Temporal and Dosage Effects
In laboratory settings, the effects of this compound vary over time and with dosage:
- Temporal Effects : The compound shows good stability over extended periods, with minimal degradation under standard conditions.
- Dosage Effects : At lower doses, it demonstrates therapeutic effects like tumor growth inhibition and inflammation reduction, while higher doses may lead to cytotoxicity.
Transport and Distribution
This compound is transported within cells through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake into specific cellular compartments. This selective distribution is essential for its biological activity.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It is being investigated for its potential as an antimicrobial , antitumor , and anti-inflammatory agent.
- Biological Studies : Researchers utilize this compound to explore its interactions with biological systems, including enzyme and receptor studies.
- Drug Development : Ongoing research aims to develop new therapeutic agents based on its structure and activity.
Case Studies
- Antitumor Activity : In vivo studies have demonstrated that this compound inhibits tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells.
- Anti-inflammatory Effects : Animal studies indicate that the compound reduces inflammation markers in models of acute inflammation, suggesting potential use in treating inflammatory diseases.
- Metabolic Impact : Research has shown that this compound can improve insulin sensitivity and lipid profiles in diabetic models, indicating a role in metabolic regulation .
Q & A
Q. How do solvent effects influence the compound’s reactivity in amidation reactions?
- Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions.
- Solvent-free conditions (microwave-assisted synthesis) reduce side reactions and improve yields .
Biological and Pharmacological Focus
Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
